molecular formula C9H10FN B115398 4-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-34-3

4-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B115398
CAS No.: 148960-34-3
M. Wt: 151.18 g/mol
InChI Key: SIIMRBDZNUKOAC-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H10FN. It is a fluorinated derivative of indanamine, characterized by the presence of a fluorine atom at the 4-position of the indane ring.

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

Target of Action

The primary targets of 4-Fluoro-2,3-dihydro-1H-inden-1-amine are currently unknown. This compound is a derivative of indole , a heterocyclic compound that is found in many biologically active molecules. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.82, indicating moderate lipophilicity . These properties suggest that this compound may have good bioavailability.

Result of Action

Given the biological activities of indole derivatives , it is possible that this compound could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIMRBDZNUKOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585663
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148960-34-3
Record name 4-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2,3-dihydro-1H-inden-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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